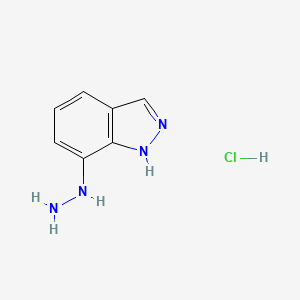

(1H-Indazol-7-yl)-hydrazine hydrochloride

Description

Significance of Indazole Heterocycles as Core Scaffolds in Contemporary Chemical Research

Indazole, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is a privileged scaffold in medicinal chemistry. tandfonline.comthieme-connect.de Its rigid structure and ability to participate in various non-covalent interactions make it an ideal framework for the design of biologically active molecules. The indazole nucleus is a key component in a multitude of approved drugs and clinical candidates, underscoring its therapeutic relevance. nih.govijpsonline.commdpi.com

The versatility of the indazole ring system allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties. nih.gov This has led to the development of indazole-containing compounds with a wide array of biological activities, including but not limited to, anti-cancer, anti-inflammatory, and antiviral properties. tandfonline.comnih.gov The continuous exploration of novel synthetic methodologies to access diverse indazole derivatives remains an active area of research, highlighting the sustained importance of this heterocyclic system. nih.govorganic-chemistry.org

Role of Hydrazine (B178648) and its Derivatives as Versatile Building Blocks in Organic Synthesis

Hydrazine (H₂N-NH₂) and its organic derivatives are fundamental reagents in synthetic chemistry, prized for their nucleophilicity and their capacity to form nitrogen-nitrogen bonds. They serve as indispensable precursors for the synthesis of a vast number of heterocyclic compounds, including pyrazoles, pyridazines, and triazoles. The reactivity of the hydrazine moiety can be modulated through substitution, allowing for controlled and selective transformations.

Hydrazine derivatives are not only crucial for the construction of heterocyclic rings but also play a significant role in other synthetic transformations. They are employed in the Wolff-Kishner reduction to deoxygenate carbonyl compounds and are key components in the synthesis of hydrazones, which are themselves versatile intermediates. nih.gov The ability of hydrazines to act as bifunctional nucleophiles makes them powerful tools for the assembly of complex molecular scaffolds.

Positioning of (1H-Indazol-7-yl)-hydrazine Hydrochloride within Advanced Synthetic and Medicinal Chemistry Research

This compound emerges as a strategically important intermediate at the intersection of indazole and hydrazine chemistry. This compound uniquely combines the privileged indazole scaffold with the reactive hydrazine functionality, positioning it as a valuable building block for the synthesis of novel and complex heterocyclic systems.

While specific, detailed research on this compound is not extensively documented in publicly available literature, its potential utility can be inferred from the known reactivity of its constituent parts. The presence of the hydrazine group at the 7-position of the indazole ring opens up a plethora of possibilities for constructing fused polycyclic aromatic systems.

A plausible synthetic route to (1H-Indazol-7-yl)-hydrazine involves the diazotization of 7-amino-1H-indazole, followed by reduction of the resulting diazonium salt. thieme-connect.denih.gov 7-Aminoindazole itself is a known compound and its reactivity has been explored, providing a solid foundation for the synthesis of its hydrazine derivative. tandfonline.comresearchgate.net

The primary application of this compound in advanced synthetic and medicinal chemistry lies in its potential to serve as a precursor to novel heterocyclic compounds with potential therapeutic applications. For instance, condensation reactions with dicarbonyl compounds could lead to the formation of pyrazolo-fused quinazolines or other complex polyheterocyclic systems. ijpsonline.comresearchgate.netnih.gov Such scaffolds are of significant interest in drug discovery due to their potential to interact with various biological targets.

The hydrochloride salt form of (1H-Indazol-7-yl)-hydrazine offers advantages in terms of stability and handling compared to the free base, making it a more practical reagent for synthetic applications. Its strategic importance, therefore, lies in its capacity to bridge the gap between simple indazole precursors and complex, biologically relevant molecules, thereby enabling the exploration of new chemical space in the quest for novel therapeutics.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1H-indazol-7-ylhydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.ClH/c8-10-6-3-1-2-5-4-9-11-7(5)6;/h1-4,10H,8H2,(H,9,11);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGONNCWPLJWDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NN)NN=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1h Indazol 7 Yl Hydrazine Hydrochloride

Reactivity of the Hydrazine (B178648) Functionality

The hydrazine group attached to the C7 position of the indazole ring is a potent nucleophile and a versatile precursor for the synthesis of various heterocyclic systems. Its reactivity is central to the construction of more complex molecular architectures.

The reaction of hydrazines with aldehydes and ketones is a fundamental transformation that leads to the formation of hydrazones. researchgate.netyoutube.com This condensation reaction is a cornerstone of hydrazone chemistry and is applicable to (1H-Indazol-7-yl)-hydrazine. The initial step involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration yields the corresponding indazol-7-yl-hydrazone.

The general reaction can be represented as follows:

Reaction with Aldehydes: (1H-Indazol-7-yl)-hydrazine + R-CHO → (1H-Indazol-7-yl)-N=CH-R + H₂O

Reaction with Ketones: (1H-Indazol-7-yl)-hydrazine + R₂C=O → (1H-Indazol-7-yl)-N=CR₂ + H₂O

These reactions are typically carried out in a suitable solvent, and the use of (1H-Indazol-7-yl)-hydrazine as its hydrochloride salt may require the addition of a base to liberate the free hydrazine for the reaction to proceed efficiently. The resulting hydrazones are often stable, crystalline compounds and serve as important intermediates for further synthetic transformations. researchgate.net The synthesis of 1H-indazoles from the reaction of substituted salicylaldehydes with hydrazine hydrochloride has been reported, highlighting the utility of hydrazine salts in such condensations. lookchem.com

Table 1: Examples of Condensation Reactions with Carbonyl Compounds

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| (1H-Indazol-7-yl)-hydrazine | Benzaldehyde | N'-(phenylmethylene)-1H-indazol-7-ylhydrazine | Hydrazone formation |

| (1H-Indazol-7-yl)-hydrazine | Acetone | N'-(propan-2-ylidene)-1H-indazol-7-ylhydrazine | Hydrazone formation |

| (1H-Indazol-7-yl)-hydrazine | Cyclohexanone | N'-(cyclohexylidene)-1H-indazol-7-ylhydrazine | Hydrazone formation |

The hydrazine functionality of (1H-Indazol-7-yl)-hydrazine is a key building block for the synthesis of various five- and six-membered heterocyclic rings. These cyclization reactions, often involving condensation with difunctional electrophiles, provide access to a diverse range of fused and non-fused heterocyclic systems.

One of the most common applications is the synthesis of pyrazole (B372694) derivatives through cyclocondensation with 1,3-dicarbonyl compounds. beilstein-journals.orgresearchgate.netnih.govorganic-chemistry.org The reaction proceeds by initial condensation of the hydrazine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to afford the pyrazole ring. The regioselectivity of this reaction can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound. researchgate.net

Similarly, reaction with α,β-unsaturated ketones can lead to the formation of pyrazolines, which can subsequently be oxidized to pyrazoles. nih.gov Furthermore, cyclization with other reagents can afford different heterocyclic systems:

With β-ketoesters: Can yield pyrazolones.

With isothiocyanates: Can lead to the formation of thiosemicarbazides, which can be cyclized to triazoles or thiadiazoles.

These cyclization reactions significantly expand the chemical space accessible from (1H-Indazol-7-yl)-hydrazine, enabling the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For instance, the synthesis of 3-aminoindazoles can be achieved through the cyclization of ortho-haloaryl hydrazines. nih.gov

Table 2: Examples of Cyclization Reactions

| Reactant 1 | Reactant 2 | Product Heterocycle |

| (1H-Indazol-7-yl)-hydrazine | Acetylacetone (2,4-pentanedione) | 7-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-indazole |

| (1H-Indazol-7-yl)-hydrazine | Ethyl acetoacetate | 7-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-1H-indazole |

| (1H-Indazol-7-yl)-hydrazine | Phenyl isothiocyanate | 2-(1H-indazol-7-yl)-N-phenylhydrazine-1-carbothioamide |

Reactions Involving the Indazole Nucleus

The indazole ring itself is a robust aromatic system that can undergo a variety of chemical transformations, allowing for further diversification of the (1H-Indazol-7-yl)-hydrazine scaffold.

In recent years, directed C-H functionalization has emerged as a powerful tool for the regioselective modification of heterocyclic compounds, including indazoles. These methods offer a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For the indazole scaffold, various positions on the ring can be targeted for functionalization.

While the hydrazine moiety at the C7 position can potentially act as a directing group, the N1 and N2 positions of the pyrazole ring are more commonly employed for this purpose. For instance, after N-alkylation or N-arylation, the substituent at the N1 or N2 position can direct transition metal-catalyzed C-H activation to specific positions on the indazole ring, most commonly the C3 position. However, functionalization at other positions, including those on the benzene (B151609) ring, is also possible depending on the directing group and reaction conditions.

The indazole nucleus is susceptible to both electrophilic and nucleophilic substitution reactions, although the reactivity and regioselectivity are influenced by the electronic nature of the ring and the presence of substituents. chemicalbook.com

Electrophilic Aromatic Substitution (SEAr): The indazole ring is an electron-rich heteroaromatic system, making it reactive towards electrophiles. chemicalbook.comlibretexts.org The position of electrophilic attack is highly dependent on the reaction conditions and the nature of the electrophile. Nitration of indazole, for example, can occur at various positions on the benzene ring. chim.it The presence of the hydrazine group at C7, which is an activating group, would be expected to direct incoming electrophiles to the ortho and para positions (C6 and C4, respectively). However, under acidic conditions, the protonation of the hydrazine and the pyrazole nitrogens can deactivate the ring towards electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution on the indazole ring is also possible, particularly when the ring is substituted with strong electron-withdrawing groups or a good leaving group. uci.eduucsb.eduyoutube.comkhanacademy.org For example, a halogen atom on the indazole ring can be displaced by a variety of nucleophiles. While (1H-Indazol-7-yl)-hydrazine itself does not have a leaving group on the ring, it can be chemically modified to introduce one, thereby opening up pathways for SNAr reactions.

Tautomeric Considerations and Their Influence on Chemical Reactivity and Stability

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. chemicalbook.comresearchgate.netnih.gov The position of the proton on the nitrogen atoms of the pyrazole ring defines the tautomer.

1H-Indazole: The proton is on the N1 nitrogen. This is generally the more thermodynamically stable tautomer. researchgate.netnih.govnih.gov

2H-Indazole: The proton is on the N2 nitrogen.

The tautomeric equilibrium is influenced by several factors, including the nature and position of substituents on the indazole ring, the solvent, and the temperature. researchgate.net The electronic properties of the substituents can significantly affect the relative stability of the tautomers. Electron-donating groups tend to favor the 1H-tautomer, while electron-withdrawing groups can, in some cases, increase the stability of the 2H-tautomer. researchgate.net

This tautomerism has a profound impact on the chemical reactivity of indazoles. nih.gov For example, in N-alkylation reactions, a mixture of N1 and N2 alkylated products is often obtained, with the ratio depending on the reaction conditions and the tautomeric preference. researchgate.net The different electronic distribution in the 1H- and 2H-tautomers also affects their reactivity in electrophilic and nucleophilic substitution reactions. The 2H-tautomer has been shown to be the reactive species in certain photochemical rearrangements of indazoles to benzimidazoles. nih.gov

For (1H-Indazol-7-yl)-hydrazine, the hydrazine substituent at the C7 position is expected to influence the tautomeric equilibrium. The lone pair of electrons on the amino group can participate in resonance with the indazole ring, which may further stabilize the 1H-tautomer. Understanding the predominant tautomeric form under specific reaction conditions is crucial for predicting and controlling the outcome of chemical transformations involving this compound.

Table 3: Tautomeric Forms of Indazole

| Tautomer | Description | Relative Stability |

| 1H-Indazole | Proton on N1 | Generally more stable researchgate.netnih.govnih.gov |

| 2H-Indazole | Proton on N2 | Generally less stable |

Mechanistic Investigations in 1h Indazol 7 Yl Hydrazine Hydrochloride Chemistry

Elucidation of Reaction Mechanisms in Indazole Synthesis

While specific mechanistic studies exclusively focused on (1H-Indazol-7-yl)-hydrazine hydrochloride are not extensively detailed in the available literature, the general mechanisms for indazole synthesis from related precursors provide a strong basis for understanding its reactivity. The formation of the indazole ring from an ortho-functionalized aryl hydrazine (B178648) derivative typically proceeds through a cyclization reaction, often involving the formation of a hydrazone intermediate followed by an intramolecular nucleophilic attack.

One plausible pathway for the synthesis of an indazole ring from a hydrazine derivative involves the reaction with a carbonyl compound, leading to a hydrazone. This is then followed by an intramolecular cyclization. For instance, the reaction of substituted salicylaldehydes with hydrazine hydrochloride has been proposed to proceed through the formation of a hydrazone, which then undergoes cyclodehydration to afford the indazole. researchgate.net A proposed mechanism suggests that under acidic conditions, the phenolic -OH group can tautomerize to a keto form, facilitating the cyclization.

In the context of indazole synthesis from o-halobenzonitriles and hydrazine, a common strategy involves a nucleophilic aromatic substitution (SNAr) pathway. Two main sequences are considered:

Initial SNAr reaction where hydrazine displaces the halide, followed by an intramolecular attack of the amino group on the cyano moiety.

Initial nucleophilic attack of hydrazine on the cyano group, followed by an intramolecular SNAr cyclization.

A study on the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 3-bromo-2,6-dichlorobenzonitrile (B3239784) and hydrazine hydrate (B1144303) suggests that either of these pathways could be operative. It is hypothesized that the pathway involving an initial SNAr reaction might be energetically more favorable. nih.gov

Furthermore, theoretical studies on indazole synthesis have proposed a hydrogen bond-propelled mechanism for the cyclization step in certain systems, challenging previously accepted mechanisms. researchgate.net This highlights the importance of considering subtle, non-covalent interactions in directing the course of these reactions.

The table below summarizes plausible mechanistic steps in indazole synthesis from precursors related to this compound.

| Step | Description | Key Intermediates | Influencing Factors |

| 1 | Hydrazone Formation | Hydrazone | Presence of a carbonyl group, pH |

| 2 | Intramolecular Cyclization | Dihydroindazole derivative | Nature of the ortho-substituent, solvent, temperature |

| 3 | Aromatization | Indazole | Oxidizing agent (if necessary), reaction conditions |

| SNAr Pathway | Nucleophilic Aromatic Substitution | Meisenheimer-like complex | Nature of the leaving group and activating groups |

Kinetic and Thermodynamic Studies of Transformations

Detailed kinetic and thermodynamic data for transformations involving this compound are scarce in the public domain. However, general principles and studies on analogous systems can provide insights into the factors governing the rates and equilibria of these reactions.

Kinetic Isotope Effect (KIE) experiments are a powerful tool for elucidating the rate-determining step of a reaction by observing the change in reaction rate upon isotopic substitution at a particular position. To date, specific KIE studies on the cyclization or other reactions of this compound have not been reported in the literature.

In principle, for a reaction involving the cyclization of a hydrazine derivative where a C-H or N-H bond is broken in the rate-determining step, a primary kinetic isotope effect would be expected. For example, if the aromatization step involving the elimination of a proton is rate-limiting, substituting that proton with deuterium (B1214612) should slow down the reaction. The absence of a significant KIE would suggest that this bond-breaking event is not part of the rate-determining step.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to model the reaction coordinates for different proposed mechanisms. These calculations can determine the activation energies for each step, helping to identify the most probable reaction pathway. For instance, computational studies on the formation of N-Nitroso dimethyl amine from substituted hydrazine derivatives have successfully mapped out reaction mechanisms and calculated the potential energy barriers for various steps. nih.gov

In the context of indazole tautomerism, computational studies have shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. researchgate.net This kind of analysis is crucial for predicting the major product in reactions where different isomers can be formed.

The following table outlines the type of data that would be sought in a comprehensive study of reaction energetics for a transformation of this compound.

| Parameter | Description | Method of Determination | Significance |

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | Arrhenius plots from kinetic data, Computational modeling. | Determines the reaction rate. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction. | Calorimetry, Computational modeling. | Indicates if the reaction is exothermic or endothermic. |

| Gibbs Free Energy of Reaction (ΔG) | The overall energy change of the reaction, determining spontaneity. | Calculated from ΔH and ΔS, Computational modeling. | Predicts the position of equilibrium. |

| Transition State Geometry | The molecular structure at the highest point of the energy barrier. | Computational modeling. | Provides insight into the mechanism at a molecular level. |

Identification and Characterization of Reaction Intermediates and Byproducts

The identification of transient intermediates and the characterization of byproducts are essential for a complete mechanistic understanding and for the optimization of reaction conditions to favor the desired product.

In syntheses involving hydrazine derivatives, hydrazones are commonly formed and can often be isolated and characterized. researchgate.net In the synthesis of a substituted 3-aminoindazole, the formation of regioisomeric products was observed, highlighting the importance of understanding the factors that control regioselectivity. nih.gov The undesired regioisomer in this case would be considered a significant byproduct.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable for the identification of both stable intermediates and final products. In some cases, specialized techniques may be required to detect and characterize highly reactive, short-lived intermediates.

For reactions involving this compound, potential byproducts could arise from several sources:

Incomplete reaction, leaving starting materials.

Side reactions of the hydrazine moiety, such as oxidation or decomposition.

Formation of regioisomers if the cyclization can occur in multiple ways.

Over-reaction or subsequent reactions of the desired indazole product.

A thorough analysis of the reaction mixture using chromatographic and spectroscopic methods is necessary to identify and quantify these species.

Computational and Theoretical Approaches in the Study of 1h Indazol 7 Yl Hydrazine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic parameters that govern molecular structure and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. imist.ma It is particularly effective for predicting the ground state geometry of compounds like (1H-Indazol-7-yl)-hydrazine hydrochloride by finding the lowest energy arrangement of its atoms. DFT calculations can optimize molecular geometries and provide insights into the compound's stability. researchgate.net

Key parameters derived from DFT studies include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Furthermore, analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. For related hydrazine (B178648) and indazole derivatives, DFT calculations have been used to analyze atomic charges, electrostatic potentials, and dipole moments, which are essential for understanding intermolecular interactions. imist.maearthlinepublishers.com

Table 1: Key Parameters Obtainable from DFT Calculations for this compound

| Parameter | Significance | Typical Method |

| Optimized Geometry | Predicts the most stable 3D structure (bond lengths, angles). | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic stability. | B3LYP/6-311++G(d,p) |

| Molecular Electrostatic Potential (MEP) Map | Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack. | B3LYP/6-311++G(d,p) |

| Total Energy | Represents the stability of the molecule in its ground state. | B3LYP/6-311++G(d,p) |

| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and interactions. | B3LYP/6-311++G(d,p) |

These theoretical calculations provide a foundational understanding of the molecule's intrinsic properties, which can be correlated with experimental findings.

Computational methods can accurately predict spectroscopic data, which is invaluable for structural elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). mdpi.com

For a molecule like this compound, GIAO calculations can generate a theoretical NMR spectrum. By comparing these predicted chemical shifts with experimentally obtained spectra, researchers can confirm the proposed structure and assign specific signals to the correct nuclei within the molecule. This synergy between theoretical predictions and experimental results provides a high degree of confidence in structural characterization. mdpi.com Studies on similar heterocyclic compounds have demonstrated excellent concordance between DFT/GIAO-calculated and experimental NMR data. mdpi.com

Molecular Modeling and Simulations

While quantum calculations focus on the static, ground-state properties of a single molecule, molecular modeling and simulations explore its dynamic behavior and interactions with its environment.

The biological and chemical activity of a molecule is often dependent on its specific three-dimensional conformation. Conformational analysis is used to identify the different spatial arrangements (conformers) of a molecule and their relative energies. For a flexible molecule containing a hydrazine group, multiple low-energy conformations may exist.

Molecular Dynamics (MD) simulations extend this analysis by modeling the atomic motions of the molecule over time. researchgate.net These simulations provide insights into the conformational flexibility of this compound and its stability in different environments, such as in solution or within a protein's active site. scispace.com MD studies on related indazole derivatives have been used to assess the stability of ligand-protein complexes, which is crucial for understanding the mechanism of action in drug design. researchgate.netnih.gov

In silico methods are essential for exploring how the structural features of this compound influence its reactivity. By systematically modifying the structure of the molecule in a computational model—for instance, by adding or changing substituent groups—researchers can predict how these changes will affect its electronic properties and, consequently, its chemical and biological activity.

This exploration often involves analyzing the parameters calculated from DFT, such as the HOMO-LUMO gap and MEP maps, for a series of related compounds. imist.ma For example, the distribution of electrostatic potential can highlight regions of the molecule that are likely to engage in hydrogen bonding or other non-covalent interactions, which are critical for biological function. mdpi.com Studies on indazole derivatives have successfully used computational approaches to rationalize structure-based design and optimize compounds for specific biological targets. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogues, a QSAR model could be developed to predict their potential efficacy as, for example, enzyme inhibitors.

To create a QSAR model, a set of molecules with known activities is used as a training set. Molecular descriptors (numerical values that encode structural, physical, or chemical features) are calculated for each molecule. Statistical methods are then used to create a mathematical equation that correlates these descriptors with the observed activity. researchgate.net The resulting model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. 3D-QSAR studies, which consider the three-dimensional properties of molecules, have been effectively applied to indazole derivatives to provide a structural framework for designing new and improved inhibitors. nih.gov

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Tautomeric Analysis (e.g., ¹H, ¹³C, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For (1H-Indazol-7-yl)-hydrazine hydrochloride, a suite of NMR experiments including ¹H, ¹³C, and ¹⁵N NMR would provide comprehensive insights into its molecular framework and tautomeric equilibrium.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of different proton environments and their connectivity. The aromatic region would display signals corresponding to the protons on the indazole ring. Due to the 7-substitution, the benzene (B151609) portion of the indazole ring would likely exhibit a complex splitting pattern. The proton on the pyrazole (B372694) ring (C3-H) would appear as a distinct singlet. The protons of the hydrazine (B178648) moiety (-NH-NH₂) and the indazole N-H would be observable, though their chemical shifts could be broad and concentration-dependent. The presence of the hydrochloride salt would likely lead to the protonation of the hydrazine group, resulting in signals for -NH₂⁺- and potentially a broadened N-H proton signal from the indazole ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The spectrum would show distinct signals for the seven carbon atoms of the indazole ring. The chemical shifts of these carbons provide information about their electronic environment. For instance, the carbon atom attached to the hydrazine group (C7) would be significantly influenced by the nitrogen substituent.

¹⁵N NMR Spectroscopy: Given the four nitrogen atoms in this compound, ¹⁵N NMR spectroscopy would be a powerful tool for probing the electronic structure and tautomerism. It can help distinguish between the pyrazole nitrogens (N1 and N2) and the hydrazine nitrogens. The chemical shifts would be sensitive to protonation states and the specific tautomeric form present in solution. Indazoles are known to exist in two tautomeric forms, 1H- and 2H-indazole. nih.gov NMR spectroscopy is a key method to determine the predominant tautomer in solution. nih.gov For 7-substituted indazoles, the 1H-tautomer is generally considered more stable.

Tautomeric Analysis: Indazole and its derivatives can exist in tautomeric forms. researchgate.net The position of the proton on the pyrazole ring (either on N1 or N2) defines the tautomer. For (1H-Indazol-7-yl)-hydrazine, the equilibrium between the 1H and 2H tautomers can be investigated using variable temperature NMR studies and by analyzing the coupling constants and chemical shifts in ¹H and ¹⁵N NMR spectra. The hydrochloride salt form may influence this equilibrium.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | ~8.1 | s | - |

| H-4 | ~7.8 | d | ~8.0 |

| H-5 | ~7.1 | t | ~7.5 |

| H-6 | ~7.5 | d | ~7.0 |

| NH (indazole) | ~13.0 | br s | - |

| NH₂ (hydrazine) | Variable | br s | - |

| NH (hydrazine) | Variable | br s | - |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-3 | ~135 |

| C-3a | ~120 |

| C-4 | ~122 |

| C-5 | ~127 |

| C-6 | ~115 |

| C-7 | ~145 |

| C-7a | ~140 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Compound Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a precise mass measurement of the protonated molecular ion [M+H]⁺. This allows for the unambiguous confirmation of the molecular formula.

The expected molecular formula for the free base, (1H-Indazol-7-yl)-hydrazine, is C₇H₈N₄. The theoretical exact mass of the [M+H]⁺ ion would be calculated and compared to the experimentally measured value. A mass accuracy within a few parts per million (ppm) would confirm the elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can further corroborate the proposed structure by showing characteristic losses of fragments such as NH₃ or N₂H₄. The derivatization of molecules with hydrazine has been shown to be a useful technique in mass spectrometric analysis. nih.gov

Interactive Data Table: HRMS Data for the [M+H]⁺ Ion of (1H-Indazol-7-yl)-hydrazine

| Parameter | Value |

| Molecular Formula | C₇H₉N₄⁺ |

| Calculated m/z | 149.0827 |

| Measured m/z | e.g., 149.0825 |

| Mass Accuracy | < 5 ppm |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and intermolecular interactions. Obtaining a suitable single crystal of this compound would allow for its complete three-dimensional structural determination.

Research Applications in Chemical Biology and Chemical Sciences

Utilization as a Synthon for the Construction of Complex Heterocyclic Systems

The bifunctional nature of (1H-Indazol-7-yl)-hydrazine hydrochloride, featuring a nucleophilic hydrazine (B178648) group adjacent to an aromatic ring system, makes it an ideal precursor, or synthon, for the synthesis of fused heterocyclic systems. The hydrazine moiety can readily participate in cyclocondensation reactions with various polyfunctional electrophiles to construct new rings fused to the indazole core.

This strategy is widely employed for the synthesis of novel polycyclic aromatic systems, which are of great interest in materials science and medicinal chemistry. For instance, the reaction of (1H-Indazol-7-yl)-hydrazine with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole (B372694) rings, while reactions with 1,2-dicarbonyl compounds can yield pyridazine (B1198779) systems. These reactions often proceed with high regioselectivity, affording direct access to complex scaffolds that would be challenging to synthesize through other methods. A significant application is in the synthesis of pyrazolo[4,3-h]quinazolines, a class of compounds investigated for their potent biological activities. nih.gov The general synthetic utility of indazole derivatives allows for the creation of diverse fused ring systems, including pyridazino[1,2-a]indazolium structures. nih.govacs.org

Below is an interactive table summarizing potential heterocyclic systems that can be constructed using (1H-Indazol-7-yl)-hydrazine as a key synthon.

| Reagent Class | Resulting Fused Ring System | Potential Application Area |

| β-Ketoesters | Pyrazolo-indazolone | Medicinal Chemistry |

| 1,3-Diketones | Pyrazolo-indazole | Drug Discovery |

| α,β-Unsaturated Nitriles | Pyridazino-indazole | Materials Science |

| Isothiocyanates | Thiadiazolo-indazole | Agrochemicals |

| 2-Halobenzonitriles | Pyrazolo-quinazoline | Kinase Inhibition nih.gov |

These synthetic routes highlight the compound's role as a cornerstone for building molecular complexity, enabling chemists to explore novel regions of chemical space. The development of metal-free, iodine-mediated protocols further expands the toolkit for creating indazoloquinoxaline derivatives from related aniline (B41778) precursors. researchgate.net

Exploration of the Indazole-Hydrazine Scaffold in Drug Design Research and Lead Compound Development

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous clinically approved drugs and investigational agents. nih.govnih.gov Its ability to form critical hydrogen bond interactions with protein targets, particularly in the hinge region of kinases, makes it a highly sought-after motif in drug design. nih.gov The indazole-hydrazine scaffold serves as a key starting point for generating libraries of compounds for biological screening.

The hydrazine group can be derivatized through various reactions—such as acylation, sulfonylation, or condensation with aldehydes and ketones—to introduce diverse substituents. This modular approach allows for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Indazole-containing compounds have demonstrated a wide array of pharmacological activities, including potent inhibition of protein kinases, which are crucial targets in oncology. nih.govnih.gov

For example, derivatives of the indazole scaffold are at the core of several targeted cancer therapies. Pazopanib is a tyrosine kinase inhibitor, and Niraparib is a poly (ADP-ribose) polymerase (PARP) inhibitor used in cancer treatment. nih.gov Research has shown that specific indazole derivatives can act as potent and selective inhibitors of key cell cycle regulators like Cyclin-Dependent Kinases 4 and 6 (CDK4/6) or Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

The following table presents examples of indazole-based compounds, their biological targets, and their significance in drug discovery.

| Compound Class | Biological Target | Therapeutic Area | Key Findings |

| Pyrazolo[4,3-h]quinazolines | CDK4/6 | Oncology | Selective inhibition with IC50 values in the low nanomolar range (e.g., 0.01 µM for CDK4). nih.gov |

| 1H-indazole derivatives | EGFR Kinase | Oncology (NSCLC) | Strong potency against EGFR mutants (e.g., T790M) with IC50 values around 5.3 nM. nih.gov |

| 1H-indazole amides | ERK1/2 | Oncology | Potent enzymatic and cellular activity with IC50 values as low as 9.3 nM. nih.gov |

| 3-Aminoindazoles | Glycogen synthase 3β | Neurological Disorders | Potential for the treatment of Alzheimer's disease. nih.gov |

| 1H-indazole derivatives | Fibroblast growth factor receptors (FGFRs) | Oncology | Inhibition of FGFR1-3 with excellent ligand efficiencies. nih.gov |

These examples underscore the power of the indazole-hydrazine scaffold as a launchpad for the development of next-generation therapeutics.

Development of Novel Synthetic Reagents and Catalysts Utilizing the Hydrazine Moiety

The unique electronic properties of the hydrazine group—being both a strong nucleophile and a reducing agent—allow it to be leveraged in the development of novel reagents and catalysts. biorxiv.orgresearchgate.net While the direct application of this compound in catalysis is an emerging area, the broader class of indazole derivatives and hydrazines points to significant potential.

Indazolium salts, which can be derived from indazoles, are precursors to N-heterocyclic carbenes (NHCs). nih.gov These NHCs are powerful organocatalysts and serve as strong donor ligands for transition metal complexes used in a wide range of chemical transformations. nih.gov The hydrazine moiety itself can be used to form hydrazones, which are versatile intermediates in organic synthesis, participating in reactions like the Wolff-Kishner reduction or 1,3-dipolar cycloadditions. organic-chemistry.org

Furthermore, the electron-rich nature of hydrazine makes it a candidate for involvement in redox-active systems. It can participate in both polar and radical-based mechanisms, a versatility that can be exploited in the design of new catalytic cycles or specialized chemical probes. biorxiv.orgresearchgate.net

Contribution to Chemical Biology Toolkits for Target Validation Studies

In the field of chemical biology, small molecules that can covalently interact with specific biological targets are invaluable tools for identifying and validating their function. Hydrazine has been identified as a versatile "warhead" for chemical biology probes due to its broad reactivity towards electron-deficient moieties in proteins. biorxiv.orgresearchgate.net

A probe based on the (1H-Indazol-7-yl)-hydrazine scaffold could be used in Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic strategy to map reactive sites across the proteome. The hydrazine warhead is not limited to a single class of amino acid residues; it can react with a variety of electrophilic groups, including carbonyls, imines, and even radicaloid species found in enzyme cofactors (e.g., FAD) or catalytic intermediates. biorxiv.org

This broad reactivity allows hydrazine-based probes to:

Target Diverse Enzyme Classes: Covalently label and identify a wide range of enzymes that utilize electron-poor cofactors or transient intermediates, which are often missed by conventional probes. researchgate.net

Identify Novel Drug Targets: By globally mapping hydrazine-reactive proteins in native biological systems, researchers can uncover new targets for therapeutic intervention.

Facilitate Target Engagement Studies: The ability of substituted hydrazines to penetrate cells and even cross the blood-brain barrier makes them suitable for in vivo imaging and assessing whether a drug is binding to its intended target. biorxiv.org

By incorporating the indazole scaffold for molecular recognition and the hydrazine moiety for covalent labeling, this compound serves as a foundational structure for creating sophisticated chemical biology probes for target discovery and validation.

Future Research Directions and Outlook in Indazolyl Hydrazine Chemistry

Development of Green and Sustainable Synthetic Routes to Indazolyl Hydrazines

The synthesis of indazole derivatives has traditionally relied on methods that are often time-consuming and utilize harsh reagents. lookchem.com The future of indazolyl hydrazine (B178648) synthesis lies in the adoption of green chemistry principles to minimize environmental impact and improve efficiency. ijprt.org Key areas of development include the use of eco-friendly catalysts, alternative energy sources, and sustainable solvent systems.

Recent studies have demonstrated the potential of natural catalysts, such as lemon peel powder, in conjunction with ultrasound irradiation for the synthesis of 1H-indazoles, offering good yields in shorter reaction times. researchgate.net Other green approaches involve microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. minarjournal.com The exploration of solvent-free reaction conditions or the use of aqueous media are also promising avenues for developing more sustainable protocols for synthesizing indazolyl hydrazine precursors. minarjournal.comorientjchem.org

Table 1: Comparison of Green Synthesis Methodologies for Heterocycles

| Methodology | Energy Source | Catalyst/Medium | Key Advantages | Reference |

|---|---|---|---|---|

| Ultrasound Irradiation | Sonication | Lemon Peel Powder / DMSO | Reduced reaction time, good yields, natural catalyst. | researchgate.net |

| Microwave Irradiation | Microwaves | Solvent-free or Protic Solvents | Rapid synthesis, increased yields, energy efficiency. | ijprt.orgminarjournal.com |

| Mechanochemistry | Mechanical Grinding | Solvent-free | High yields, reduced solvent waste, quantitative conversion. | mdpi.comnih.gov |

| Aqueous Synthesis | Conventional Heating | Water | Environmentally benign solvent, simplified workup. | orientjchem.org |

Future work will likely focus on adapting these green methodologies for the specific synthesis of (1H-Indazol-7-yl)-hydrazine and its derivatives, aiming to create scalable, cost-effective, and environmentally responsible manufacturing processes. benthamdirect.combohrium.com

Advanced Mechanistic Insights into Complex Transformations and Selectivity Control

Achieving high levels of selectivity—be it regioselectivity, chemoselectivity, or stereoselectivity—is a central challenge in the functionalization of complex molecules like indazolyl hydrazines. The indazole ring, for instance, presents two nitrogen atoms (N1 and N2) that can be functionalized, and controlling the site of reaction is crucial for determining the final product's properties. nih.gov

Recent research has made strides in understanding and controlling N-alkylation selectivity. Studies have shown that steric and electronic effects of substituents on the indazole ring, as well as the choice of alkylating reagent and reaction conditions, can dictate whether the N1 or N2 isomer is formed. nih.gov For example, thermodynamic control can be exploited to favor the formation of the more stable N1-substituted indazoles. nih.govrsc.org Furthermore, visible-light-induced reactions have demonstrated that chemoselectivity can be controlled by the reaction atmosphere, leading to different products from the same starting materials. rsc.org

Future investigations should employ a combination of experimental studies and theoretical calculations to gain deeper mechanistic insights. mdpi.com Understanding the transition states and reaction pathways of transformations involving the indazolyl hydrazine core will enable the rational design of catalysts and reaction conditions to achieve precise control over molecular structure. This is particularly important for synthesizing complex drug candidates where specific isomers are required for biological activity.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Table 2: Applications of AI/ML in Indazolyl Hydrazine Chemistry

| AI/ML Application | Objective | Potential Impact | Reference |

|---|---|---|---|

| Reaction Yield Prediction | Forecast the outcome of synthetic steps. | Reduces experimental optimization, accelerates route development. | rjptonline.orgprinceton.edu |

| Retrosynthesis Planning | Identify viable synthetic routes to target molecules. | Facilitates the synthesis of complex, novel compounds. | acs.org |

| Reaction Condition Optimization | Suggest optimal catalysts, solvents, and temperatures. | Improves reaction efficiency and selectivity. | beilstein-journals.org |

| De Novo Compound Design | Generate novel molecular structures with desired properties. | Accelerates the discovery of new drug candidates and materials. | iscientific.org |

Expanding the Scope of Derivatization and Functionalization Strategies for Novel Architectures

The chemical versatility of the indazolyl hydrazine moiety provides a rich foundation for creating novel and complex molecular architectures. Future research will focus on expanding the existing toolbox of chemical reactions to functionalize both the indazole core and the hydrazine group.

Late-stage C-H functionalization has emerged as a powerful strategy for modifying complex molecules without the need for pre-functionalized starting materials. rsc.orgbits-pilani.ac.in Applying these methods to the indazole ring of indazolyl hydrazines could provide direct access to a wide array of derivatives. mdpi.comresearchgate.net Similarly, developing new metal-catalyzed cross-coupling reactions for the C3 position of the indazole ring will continue to be an important area of research. chim.it

The hydrazine functional group itself is highly reactive and can be transformed into a variety of other functionalities. nih.gov Derivatization of the hydrazine moiety, for example, through condensation with aldehydes and ketones to form hydrazones, is a common and effective strategy. chrom-china.comnih.gov Future work should explore novel transformations of the hydrazine group to create unique heterocyclic systems fused to the indazole core. By combining innovative functionalization of the indazole ring with creative derivatization of the hydrazine group, chemists can unlock access to previously unexplored chemical space and generate libraries of novel compounds for biological screening and materials science applications. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1H-Indazol-7-yl)-hydrazine hydrochloride, and how can reaction purity be optimized?

- Methodology : A common approach involves refluxing hydrazine derivatives with indazole precursors in ethanol or water. For example, phenylhydrazine hydrochloride derivatives are often reacted with carbonyl-containing substrates under reflux (6–8 hours) to form pyrazole or pyrazoline analogs . To optimize purity, monitor reaction progress via thin-layer chromatography (TLC) and purify using recrystallization from ethanol or methanol. Analytical HPLC with UV detection (e.g., 254 nm) is recommended for purity validation .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodology : Hydrazine derivatives are toxic and suspected carcinogens. Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent oxidation. Use fume hoods, gloves, and respiratory protection during handling. Neutralize spills with calcium hypochlorite solution .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : Use - and -NMR to confirm the hydrazine moiety and indazole ring structure. IR spectroscopy can identify N-H stretching (3100–3300 cm). High-resolution mass spectrometry (HRMS) is essential for molecular weight validation. For crystalline samples, single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides definitive structural proof .

Advanced Research Questions

Q. How can reaction conditions be tailored to minimize byproducts during the synthesis of (1H-Indazol-7-yl)-hydrazine derivatives?

- Methodology : Byproduct formation (e.g., styrylpyrazole vs. styrylpyrazoline) depends on solvent polarity and substrate protonation. For example, DMSO promotes pyrazole formation, while aqueous conditions favor pyrazoline derivatives. Use -NMR to monitor regioselectivity and adjust pH or solvent polarity accordingly . Kinetic studies via in situ FTIR or Raman spectroscopy can identify intermediate species .

Q. What strategies resolve discrepancies between computational predictions and experimental data for this compound reactivity?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model reaction pathways. Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots). If discrepancies arise, re-evaluate solvent effects or protonation states in silico. Cross-validate using isotopic labeling (e.g., -hydrazine) to trace reaction mechanisms .

Q. How does the hydrochloride salt form influence the biological activity of (1H-Indazol-7-yl)-hydrazine derivatives?

- Methodology : Compare the free base and hydrochloride salt in solubility assays (e.g., PBS buffer at pH 7.4) and in vitro bioactivity screens (e.g., enzyme inhibition). Use X-ray crystallography (SHELXTL) to analyze salt-cocrystal structures and correlate with bioavailability. Pharmacokinetic studies in animal models can further validate salt-specific absorption rates .

Q. What computational tools are recommended for modeling this compound interactions with biological targets?

- Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to enzymes like VEGFR2 or MMP8. Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. For redox activity, employ density functional theory (DFT) to calculate frontier molecular orbitals and electron transfer potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.